Enhanced Polar Surface Area and Hydrogen-Bond Acceptor Capacity Relative to 4-Methoxy and Des-Nitro Analogs
The target compound possesses a topological polar surface area (TPSA) of 127 Ų and a hydrogen-bond acceptor (HBA) count of 7, both notably higher than the 4-methoxy analog (TPSA 90.5 Ų, HBA 6) and the des-nitro analog 2-((5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone (TPSA 81.3 Ų, HBA 5) [1]. This places the target compound closer to the TPSA < 140 Ų threshold associated with oral bioavailability, while the analogs fall significantly lower, potentially altering passive membrane diffusion behavior.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor (HBA) count |
|---|---|
| Target Compound Data | TPSA = 127 Ų; HBA = 7 |
| Comparator Or Baseline | 4-Methoxy analog (CAS 302552-39-2): TPSA = 90.5 Ų, HBA = 6; Des-nitro analog (CAS 303226-56-4): TPSA = 81.3 Ų, HBA = 5 |
| Quantified Difference | TPSA increase of 36.5 Ų (+40%) vs. des-nitro analog; HBA increase of 2 vs. des-nitro analog |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
A higher TPSA and HBA count can improve aqueous solubility and influence blood-brain barrier penetration, making the target compound a more suitable scaffold for programs requiring balanced permeability-solubility profiles relative to its less polar analogs.
- [1] PubChem. (2025). Computed properties: CID 1417832 (target), CID 991145 (4-methoxy analog), CID 2188177 (des-nitro analog). National Center for Biotechnology Information. Retrieved May 2026. View Source
